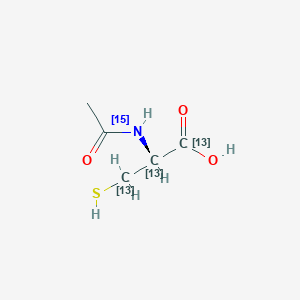![molecular formula C14H23N5O2 B13842478 acetic acid;2-[(Z)-[4-(diethylamino)phenyl]methylideneamino]guanidine](/img/structure/B13842478.png)
acetic acid;2-[(Z)-[4-(diethylamino)phenyl]methylideneamino]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt is a chemical compound with the molecular formula C13H21N5O2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is often used as a reagent in biochemical studies and has unique properties that make it valuable for specific industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt typically involves the reaction of 4-diethylaminobenzaldehyde with guanidine in the presence of acetic acid. The reaction is carried out under controlled conditions, usually at a temperature range of 50-70°C, to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The compound is produced in bulk quantities and is often supplied to research laboratories and pharmaceutical companies.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and studies involving enzyme kinetics.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Diethylaminobenzylideneamino)guanidine Hydrochloride
- N-(4-Diethylaminobenzylideneamino)guanidine Sulfate
- N-(4-Diethylaminobenzylideneamino)guanidine Phosphate
Uniqueness
N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different solubility, stability, and reactivity profiles, making it suitable for particular applications in research and industry.
Eigenschaften
Molekularformel |
C14H23N5O2 |
|---|---|
Molekulargewicht |
293.36 g/mol |
IUPAC-Name |
acetic acid;2-[(Z)-[4-(diethylamino)phenyl]methylideneamino]guanidine |
InChI |
InChI=1S/C12H19N5.C2H4O2/c1-3-17(4-2)11-7-5-10(6-8-11)9-15-16-12(13)14;1-2(3)4/h5-9H,3-4H2,1-2H3,(H4,13,14,16);1H3,(H,3,4)/b15-9-; |
InChI-Schlüssel |
IYYZCGRQALYESA-SOCRLDLMSA-N |
Isomerische SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N\N=C(N)N.CC(=O)O |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN=C(N)N.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Z)-7-(2-azido-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B13842421.png)





![1,4-Bis(benzyloxy)cyclohexane; 1,1'-[1,4-Cyclohexanediylbis(oxymethylene)]bisbenzene](/img/structure/B13842455.png)
![2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxy-N-methylanilino)methyl]pyrido[2,3-D]pyrimidine](/img/structure/B13842458.png)




